

Optimizing Quinclorac efficacy with adjuvants and surfactants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinclorac**

Cat. No.: **B133601**

[Get Quote](#)

Technical Support Center: Optimizing Quinclorac Efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of the herbicide **quinclorac** through the use of adjuvants and surfactants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with **quinclorac** and provides potential causes and solutions.

Problem/Observation	Potential Cause(s)	Recommended Solution(s)
Reduced or no efficacy on target weeds (e.g., crabgrass, barnyardgrass).	<p>1. Weed Growth Stage: Weeds are too mature (e.g., crabgrass has more than 2-4 tillers).[1]</p> <p>2. Environmental Stress: Weeds are under stress from drought, high temperatures, or low fertility.[2]</p> <p>3. Improper Adjuvant/Surfactant: The selected adjuvant is not optimal for quinclorac or the target weed.</p> <p>4. Hard Water: Antagonism from cations (Ca^{2+}, Mg^{2+}, Na^+) in the spray carrier.[3]</p> <p>5. Herbicide Resistance: The target weed population has developed resistance to quinclorac.[2]</p>	<p>1. Apply quinclorac to young, actively growing weeds. For mature grasses, a sequential application may be necessary.</p> <p>[4] 2. Ensure adequate soil moisture before application and avoid spraying in extreme heat.</p> <p>3. Use a methylated seed oil (MSO) as the preferred adjuvant for post-emergence applications.</p> <p>4. Add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding quinclorac.</p> <p>5. Rotate herbicides with different modes of action. If resistance is suspected, consider tank-mixing quinclorac with a herbicide with a different mode of action, such as mesotrione.</p>
Inconsistent weed control across the treated area.	<p>1. Uneven Spray Coverage: Improper spray volume, pressure, or nozzle selection leading to poor coverage.</p> <p>2. Inadequate Agitation: The spray solution was not continuously agitated, leading to settling of the herbicide.</p>	<p>1. Calibrate spray equipment to ensure uniform spray distribution. Use a minimum of 20 gallons of water per acre.</p> <p>2. Ensure continuous agitation of the spray tank from mixing through application.</p>
Phytotoxicity (injury) to desirable turfgrass.	<p>1. High Temperatures and Humidity: Application during periods of high heat and humidity can increase the risk of turf injury.</p> <p>2. Incorrect Adjuvant: Using an</p>	<p>1. Apply quinclorac during cooler parts of the day.</p> <p>2. Use MSO as the recommended adjuvant and avoid tank-mixing with incompatible EC formulations.</p> <p>3. Consult the</p>

	inappropriate adjuvant or tank-mixing with certain emulsifiable concentrate (EC) products. 3. Susceptible Turf Species: Some turfgrass species are more sensitive to quinclorac.	product label for tolerant turfgrass species. To reduce yellowing on some species, chelated iron or sprayable soluble nitrogen can be added to the tank mix.
Precipitate or separation in the spray tank.	1. Improper Mixing Order: Herbicides and adjuvants were added to the tank in the incorrect sequence. 2. Incompatibility of Tank-Mix Partners: The selected tank-mix partners are not physically compatible.	1. Follow the recommended mixing order: Fill the tank with half of the water, add a water conditioner (if needed), agitate, add quinclorac, and then add the adjuvant and the remaining water. 2. Conduct a jar test to check for compatibility before mixing a full tank.

Frequently Asked Questions (FAQs)

Adjuvant & Surfactant Selection and Use

Q1: What is the difference between a methylated seed oil (MSO) and a crop oil concentrate (COC), and which is better for **quinclorac**?

A1: Both MSO and COC are oil-based adjuvants that enhance herbicide penetration through the waxy cuticle of a plant's leaves. MSOs are derived from vegetable oils that have been chemically altered with methanol, while COCs are typically petroleum-based oils with an emulsifier. For **quinclorac**, MSO is generally the preferred adjuvant for post-emergence applications to control grassy weeds like crabgrass.

Q2: Can I use a non-ionic surfactant (NIS) with **quinclorac**?

A2: While an NIS can improve the spreading of the spray solution on the leaf surface, MSO is more effective at penetrating the waxy cuticle of grassy weeds, leading to better absorption and efficacy of **quinclorac**. For optimal performance, especially on mature or stressed weeds, MSO is recommended.

Q3: What is the role of ammonium sulfate (AMS) when used with **quinclorac**?

A3: AMS is a water conditioning agent that is particularly useful when spraying in hard water. Hard water contains cations like calcium (Ca^{2+}) and magnesium (Mg^{2+}) that can bind with **quinclorac**, reducing its effectiveness. AMS counteracts this by tying up these cations, preventing them from interfering with the herbicide.

Application and Efficacy

Q4: What is the optimal timing for **quinclorac** application?

A4: **Quinclorac** is most effective when applied to young, actively growing weeds. For example, crabgrass is best controlled before it reaches the 2-4 tiller stage. Applying to mature or stressed weeds may result in reduced control.

Q5: How does pH affect **quinclorac** efficacy?

A5: **Quinclorac** is a weak acid herbicide with low water solubility. Increasing the pH of the spray solution can significantly enhance its solubility and, consequently, its phytotoxicity. The addition of a basic compound like triethanolamine (TEA) has been shown to nearly double the efficacy of **quinclorac** on green foxtail by increasing its solubility.

Q6: Can **quinclorac** be tank-mixed with other herbicides?

A6: Yes, **quinclorac** can be tank-mixed with other herbicides to broaden the spectrum of controlled weeds. For example, it can be mixed with 2,4-D, MCPP, or triclopyr for enhanced broadleaf weed control. Always perform a jar test for compatibility before tank-mixing and follow the most restrictive label instructions.

Mechanism of Action

Q7: How does **quinclorac** work?

A7: **Quinclorac** is a synthetic auxin herbicide. It mimics the natural plant growth hormone auxin, leading to an overstimulation of growth in susceptible plants. This results in symptoms like leaf and stem twisting, followed by chlorosis (yellowing), and eventual necrosis (tissue death). In some grass species, it is also thought to stimulate ethylene production and increase cyanide to phytotoxic levels.

Data Presentation

Table 1: Effect of Adjuvants on **Quinchlorac** Efficacy on Green Foxtail

Treatment	Adjuvant(s)	Average Phytotoxicity (% Control)
Quinchlorac	None	10-20%
Quinchlorac	Linear Alcohol Ethoxylate (LAE) Surfactant	44%
Quinchlorac	LAE Surfactant + Triethanolamine (TEA)	81%

Data synthesized from studies on green foxtail, showing a significant increase in efficacy with the addition of an LAE surfactant and a further doubling of phytotoxicity with the inclusion of TEA.

Table 2: Comparison of Adjuvant Types for **Quinchlorac**

Adjuvant Type	Primary Function	Recommended Use with Quinclorac	Key Considerations
Methylated Seed Oil (MSO)	Enhances herbicide penetration through the leaf cuticle.	Highly Recommended for post-emergence control of grassy weeds.	May increase the risk of turfgrass injury in high temperatures.
Crop Oil Concentrate (COC)	Similar to MSO, enhances herbicide penetration.	A viable alternative to MSO.	May be slightly less effective than MSO on certain weed species.
Non-ionic Surfactant (NIS)	Reduces surface tension, improving spray coverage.	Can be used, but generally less effective than MSO or COC for grassy weeds.	Does not aid in cuticle penetration as effectively as oil-based adjuvants.
Ammonium Sulfate (AMS)	Conditions hard water by neutralizing antagonistic cations.	Recommended when using hard water as a spray carrier.	Should be added to the tank and dissolved before adding the herbicide.

Experimental Protocols

Greenhouse Bioassay for Adjuvant Efficacy

Objective: To evaluate the effect of different adjuvants on the efficacy of **quinclorac** on a target weed species.

Materials:

- **Quinclorac** herbicide
- Selected adjuvants (e.g., MSO, COC, NIS)
- Target weed seeds (e.g., crabgrass, barnyardgrass)
- Pots (4-inch diameter)

- Greenhouse potting mix
- Controlled environment greenhouse or growth chamber
- Calibrated sprayer

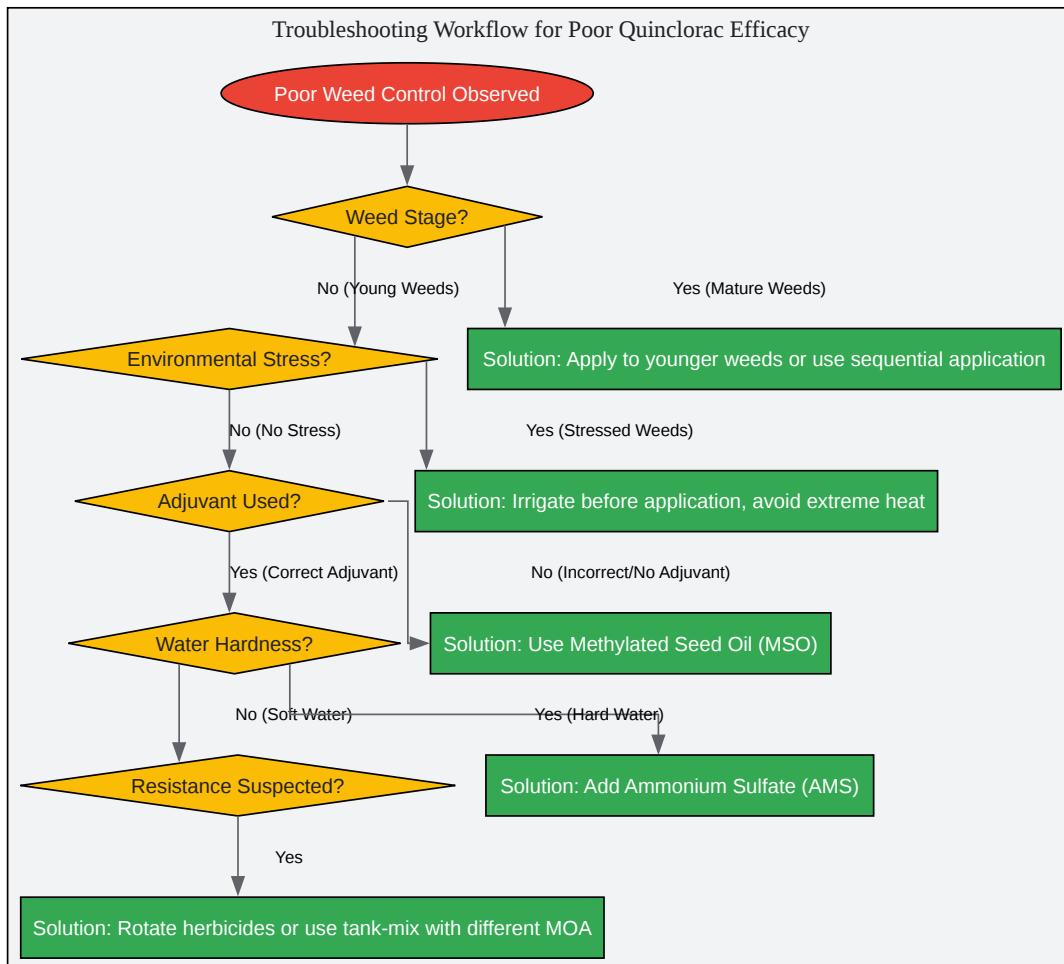
Methodology:

- Fill pots with potting mix and plant a pre-determined number of weed seeds (e.g., 5-10) at a consistent depth.
- Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-3 leaf stage).
- Prepare the herbicide spray solutions. For each treatment, mix **quinclorac** at the desired rate with the selected adjuvant in water. Include a control group with no herbicide and a group with **quinclorac** and no adjuvant.
- Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.
- Return the pots to the greenhouse and continue to water and care for them.
- Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
- At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

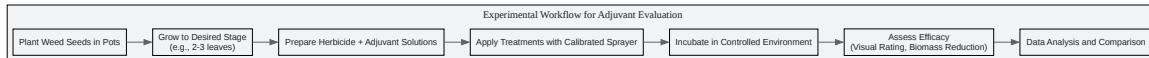
Jar Test for Tank-Mix Compatibility

Objective: To determine the physical compatibility of **quinclorac** with other herbicides and adjuvants in a tank mix.

Materials:

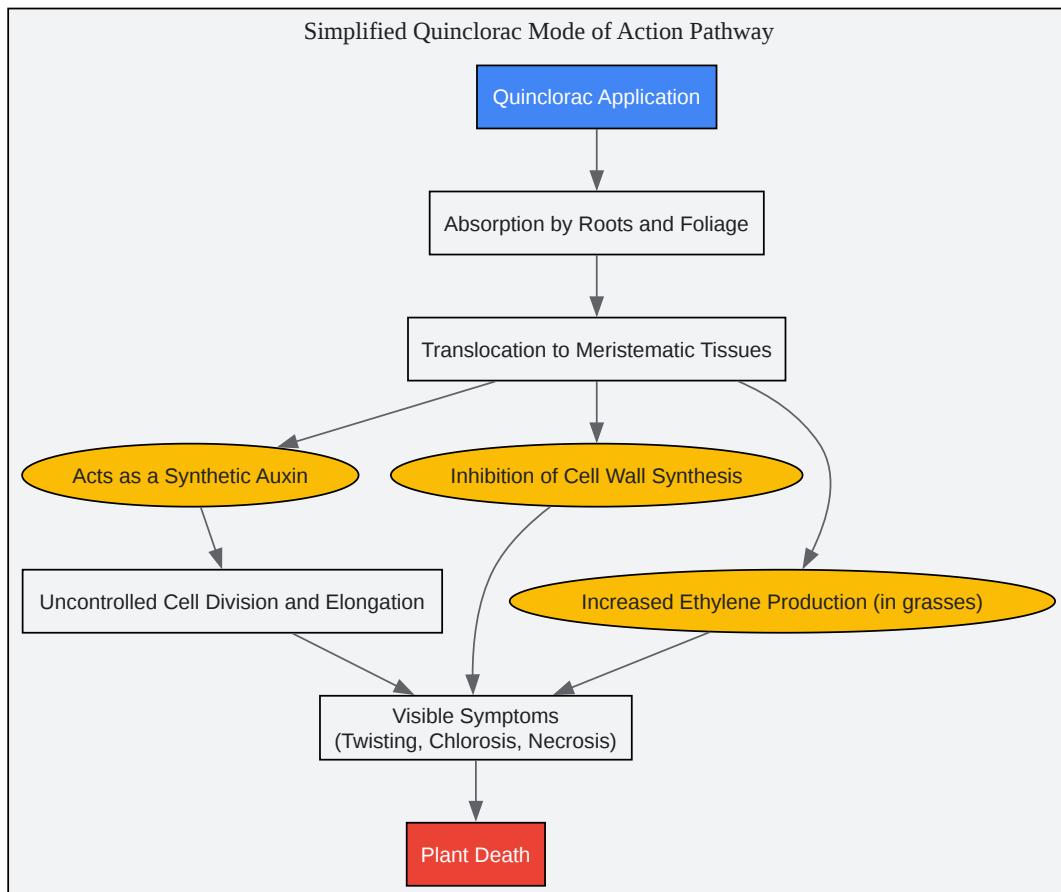

- Clear glass jar with a lid (1-quart)
- Water from the intended spray source

- **Quinclorac** and all proposed tank-mix partners (other herbicides, adjuvants)
- Pipettes or measuring spoons


Methodology:

- Fill the jar halfway with the carrier water.
- Add the tank-mix components one at a time in the proper mixing order (generally, water conditioners first, then dry formulations, then liquid formulations, and finally adjuvants).
- After adding each component, cap the jar and invert it 10 times to mix.
- After all components have been added, fill the rest of the jar with water, cap it, and invert it again 10 times.
- Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, precipitates, or the formation of gels.
- If the mixture remains uniform, the components are likely compatible.

Visualizations


[Click to download full resolution via product page](#)

Caption: A flowchart for troubleshooting poor **quinclorac** efficacy.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating adjuvant efficacy.

[Click to download full resolution via product page](#)

Caption: A diagram of the simplified mode of action of **quinclorac**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. umass.edu [umass.edu]
- 2. Quinclorac does not work on my crabgrass, best instant kill? | Lawn Care Forum [thelawnforum.com]
- 3. researchgate.net [researchgate.net]
- 4. newsomseed.com [newsomseed.com]
- To cite this document: BenchChem. [Optimizing Quinclorac efficacy with adjuvants and surfactants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133601#optimizing-quinclorac-efficacy-with-adjuvants-and-surfactants\]](https://www.benchchem.com/product/b133601#optimizing-quinclorac-efficacy-with-adjuvants-and-surfactants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com